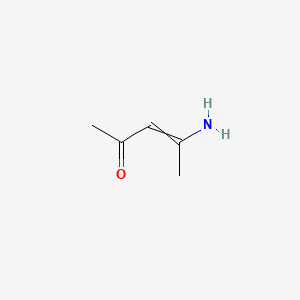
2,4-Difluoropirimidina
Descripción general
Descripción
2,4-Difluoropyrimidine is an organic compound with the molecular formula C4H2F2N2. It is a derivative of pyrimidine, where two hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms.
Aplicaciones Científicas De Investigación
2,4-Difluoropyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2,4-Difluoropyrimidine is a synthetic compound that has been found to interact with certain key targets in the body. It has been used as a starting material to synthesize derivatives that act as inhibitors of mutant isocitrate dehydrogenase (IDH 1) and chemokine receptor type 4 . These targets play crucial roles in various biological processes, including cellular metabolism and immune response.
Mode of Action
Its derivatives have been found to inhibit the activity of idh 1 and chemokine receptor type 4 . By binding to these targets, these derivatives can interfere with their normal function, leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by 2,4-Difluoropyrimidine are related to its targets. For instance, IDH 1 is involved in the citric acid cycle, a crucial metabolic pathway. Inhibition of IDH 1 can disrupt this pathway, leading to alterations in cellular metabolism . Similarly, chemokine receptor type 4 is involved in immune response pathways, and its inhibition can affect immune cell migration .
Result of Action
The molecular and cellular effects of 2,4-Difluoropyrimidine’s action are likely to be related to its inhibition of its targets. For instance, inhibition of IDH 1 could lead to changes in cellular metabolism, potentially affecting cell growth and proliferation . Similarly, inhibition of chemokine receptor type 4 could affect immune cell migration, potentially influencing immune responses .
Análisis Bioquímico
Biochemical Properties
2,4-Difluoropyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical agents. It interacts with enzymes such as isocitrate dehydrogenase, where it acts as an inhibitor. This interaction is crucial for the development of treatments targeting specific mutations in isocitrate dehydrogenase, which are implicated in various cancers . Additionally, 2,4-Difluoropyrimidine is used to synthesize chemokine receptor type 4 antagonists, which are important in modulating immune responses . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate.
Cellular Effects
2,4-Difluoropyrimidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as an isocitrate dehydrogenase inhibitor can lead to changes in the tricarboxylic acid cycle, affecting cellular energy production and metabolic flux . Furthermore, by acting as a chemokine receptor type 4 antagonist, 2,4-Difluoropyrimidine can alter immune cell signaling, potentially impacting immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of 2,4-Difluoropyrimidine involves its binding interactions with specific biomolecules. As an isocitrate dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of isocitrate to alpha-ketoglutarate . This inhibition disrupts the tricarboxylic acid cycle, leading to alterations in cellular metabolism and energy production. Additionally, as a chemokine receptor type 4 antagonist, 2,4-Difluoropyrimidine binds to the receptor, blocking its interaction with chemokines and thereby modulating immune cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Difluoropyrimidine can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to 2,4-Difluoropyrimidine can lead to sustained inhibition of target enzymes and receptors, resulting in lasting changes in cellular metabolism and immune responses .
Dosage Effects in Animal Models
The effects of 2,4-Difluoropyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and receptors without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical inhibition, beyond which toxicity increases.
Metabolic Pathways
2,4-Difluoropyrimidine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound is metabolized primarily through phase I and phase II metabolic reactions, involving oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites that can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,4-Difluoropyrimidine is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific transporters . These factors determine its accumulation and localization within cells and tissues, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of 2,4-Difluoropyrimidine is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, its localization to the mitochondria can influence mitochondrial function and energy production, while its presence in the cytoplasm can affect cytoplasmic signaling pathways . Understanding the subcellular localization of 2,4-Difluoropyrimidine is essential for elucidating its precise biochemical and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoropyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4-dichloropyrimidine with potassium fluoride in the presence of a crown ether, which enhances the solubility of potassium fluoride and facilitates the substitution reaction . The reaction is carried out in a solvent such as tetraglyme at elevated temperatures.
Industrial Production Methods: Industrial production of 2,4-Difluoropyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the fluorination process .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Difluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia or amines can be used to replace the fluorine atoms.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed:
Comparación Con Compuestos Similares
- 2,6-Difluoropyrimidine
- 2-Fluoropyrimidine
- 4,6-Difluoropyrimidine
- 5-Bromo-2,4-difluoropyrimidine
- 5-Chloro-2,4-difluoropyrimidine
Comparison: 2,4-Difluoropyrimidine is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with biological targets. Compared to other fluorinated pyrimidines, it offers distinct advantages in terms of selectivity and potency in various applications .
Propiedades
IUPAC Name |
2,4-difluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSYSXZDIQUOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182296 | |
| Record name | Pyrimidine, 2,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2802-61-1 | |
| Record name | Pyrimidine, 2,4-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2802-61-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 2,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)
![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)





